1,3-Diethylthymine
Description
1,3-Diethylthymine is a synthetic derivative of thymine, a pyrimidine nucleobase found in DNA. The compound features ethyl groups substituted at the 1 and 3 positions of the thymine ring. While specific studies on this compound are scarce in the provided evidence, analogous alkylated nucleobases (e.g., methylated thymine derivatives) are known to influence base-pairing stability and enzymatic recognition in nucleic acids .
Properties
IUPAC Name |
1,3-diethyl-5-methylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-10-6-7(3)8(12)11(5-2)9(10)13/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYUKPJXAMAIRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N(C1=O)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618030 | |
| Record name | 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21472-93-5 | |
| Record name | 1,3-Diethyl-5-methyl-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21472-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethyl-5-methylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethylthymine can be synthesized through the alkylation of thymine. The process involves the reaction of thymine with ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Diethylthymine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups, where nucleophiles like amines or thiols replace the ethyl groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thymine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Studies have indicated that derivatives of thymidine, including 1,3-Diethylthymine, exhibit significant antitumor properties. The compound's structural modifications can enhance its interaction with DNA, potentially leading to the development of novel chemotherapeutic agents. Research has shown that alkylated thymidine derivatives can inhibit DNA synthesis in cancer cells, suggesting that DEThy may serve as a lead compound in the design of new anticancer drugs.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the formation of stable adducts with DNA. These adducts can disrupt normal DNA replication and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This property makes DEThy a candidate for further investigation as a targeted therapy for specific cancer types.
Molecular Biology
DNA Repair Studies
this compound is utilized in research focused on understanding DNA repair mechanisms. Its structural similarity to natural thymidine allows researchers to study how various DNA repair enzymes interact with modified nucleotides. For instance, studies involving AlkB proteins have demonstrated that these enzymes can repair alkylated lesions in DNA, including those induced by compounds like DEThy. This research is critical for elucidating the pathways through which cells maintain genomic integrity.
Epigenetic Modifications
Recent studies have suggested that this compound may play a role in epigenetic modifications. Its incorporation into DNA could influence gene expression patterns by altering the methylation status of adjacent cytosines. Understanding these interactions is vital for developing strategies to manipulate gene expression in therapeutic contexts.
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1,3-diethylthymine involves its interaction with nucleic acids. The compound can intercalate into DNA, disrupting the normal base pairing and affecting DNA replication and transcription. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include DNA polymerase and topoisomerase enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Alkylated thymine derivatives vary in substitution sites and alkyl chain length, leading to distinct properties. Key comparisons include:
*Calculated based on thymine (126.1 g/mol) + 2 ethyl groups (2 × 28.05 g/mol).
Notes on Evidence Limitations
The provided evidence lacks direct data on this compound, necessitating inferences from structurally related compounds. For instance:
- Diphenylamine analogs () demonstrate how substitution patterns influence biological activity, suggesting similar principles apply to thymine derivatives .
- Safety data for diethylamine () underscore the importance of handling alkylated compounds cautiously, though thymine derivatives may exhibit distinct toxicological profiles.
Biological Activity
1,3-Diethylthymine (DET) is a synthetic derivative of thymine, a nucleobase essential in the structure of DNA. Its biological activity has garnered attention due to its potential implications in genetic research and therapeutic applications. This article explores the biochemical properties, mechanisms of action, and biological significance of this compound, supported by relevant studies and data.
Chemical Structure and Properties
This compound is characterized by the addition of ethyl groups at the 1 and 3 positions of the thymine base. The chemical formula is , and its structural representation can be denoted as follows:
The biological activity of this compound primarily revolves around its interaction with DNA and RNA. Research indicates that it may act as a substrate for various DNA repair enzymes, particularly those involved in demethylation processes.
Genotoxicity and Mutagenesis
The introduction of alkylated bases like DET into DNA can lead to mutations if not repaired effectively. Research has shown that compounds such as 3-methylthymine can cause replication errors due to mispairing during DNA synthesis .
- Mutagenesis Studies : In experiments where 3-methylthymine was incorporated into DNA copolymers, significant effects on DNA synthesis were observed. This suggests that DET could also induce similar mutagenic effects depending on its concentration and cellular context .
In Vitro Studies
In vitro studies have demonstrated the ability of AlkB proteins to demethylate various methylated nucleobases including 3-methylthymine. Although direct studies on DET are sparse, the following findings from related compounds provide insights into its potential behavior:
- Repair Efficiency : AlkB proteins exhibit varying efficiencies in repairing methylated lesions. For instance, the relative efficiency for repairing 3-methylthymine lesions was found to be higher than that for other alkylated bases .
| Enzyme | Repair Efficiency on 3-meT |
|---|---|
| AlkB | High |
| hABH2 | Moderate |
| hABH3 | Lower |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
